Cas no 1805073-94-2 (5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid)

5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid
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- インチ: 1S/C9H6F5NO3/c1-18-7-5(9(12,13)14)4(8(16)17)3(2-15-7)6(10)11/h2,6H,1H3,(H,16,17)
- InChIKey: FDJSLLMFXGKTRB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=NC=C(C(F)F)C=1C(=O)O)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 59.4
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029017530-500mg |
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid |
1805073-94-2 | 95% | 500mg |
$1,752.40 | 2022-04-01 | |
Alichem | A029017530-250mg |
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid |
1805073-94-2 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
Alichem | A029017530-1g |
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid |
1805073-94-2 | 95% | 1g |
$3,126.60 | 2022-04-01 |
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acidに関する追加情報
Introduction to 5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 1805073-94-2) and Its Applications in Modern Chemical Biology
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid, identified by its CAS number 1805073-94-2, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine carboxylic acid class, characterized by its unique structural features, including difluoromethyl, methoxy, and trifluoromethyl substituents. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The difluoromethyl group, in particular, is a key structural motif that enhances the metabolic stability and lipophilicity of molecules, a crucial factor in drug design. Its presence in 5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid imparts additional reactivity and binding affinity, which are highly desirable in the development of novel therapeutic agents. The methoxy and trifluoromethyl groups further modulate the compound's electronic and steric properties, enabling it to interact effectively with biological targets.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors for various diseases, particularly cancer and infectious disorders. The structural motifs present in 5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid make it an attractive scaffold for designing molecules that can modulate key biological pathways. For instance, studies have shown that pyridine-based compounds can interact with enzymes and receptors involved in cell signaling and proliferation.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and survival. Dysregulation of kinase activity is often associated with diseases such as cancer. By leveraging the unique properties of 5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid, researchers have been able to develop novel inhibitors that target specific kinases with high selectivity.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling techniques have allowed researchers to predict how different modifications to the core structure will affect its binding affinity and pharmacokinetic properties. This has led to the identification of new analogs with improved efficacy and reduced toxicity. For example, derivatives of 5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overactive in many types of cancer.
The pharmaceutical industry has also been keenly interested in this compound due to its potential as a building block for more complex drug candidates. Its versatile structure allows for easy functionalization at multiple sites, enabling the creation of diverse chemical libraries for high-throughput screening. This approach has led to the discovery of several lead compounds that are now being advanced into clinical trials.
Another area where 5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid has found utility is in the development of antiviral agents. Viruses rely on host cellular machinery for replication, making them susceptible to inhibition by small molecules that disrupt critical viral processes. The unique combination of substituents in this compound allows it to interfere with viral enzymes such as proteases and polymerases, thereby inhibiting viral replication.
Furthermore, the compound's stability under various conditions makes it an excellent candidate for formulation into drug products. Its resistance to degradation ensures that it remains active throughout its shelf life, which is essential for maintaining therapeutic efficacy. This stability is particularly important for oral formulations where exposure to digestive enzymes can be harsh.
The synthesis of 5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid itself is a testament to the advancements in synthetic organic chemistry. The multi-step process involves careful selection of reagents and catalysts to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.
In conclusion, 5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 1805073-94-2) is a versatile and highly valuable compound with numerous applications in chemical biology and pharmaceutical research. Its unique structural features make it an ideal scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological targets and synthetic methodologies, the potential applications of this compound are expected to expand even further.
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